benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H28N6O5 and its molecular weight is 480.525. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Trans-bis(dimethylglyoximato) Cobalt(III) Complexes : Studies have revealed the formation of cobalt(III) complexes with imidazole derivatives, indicating the potential for developing new materials with unique electronic, spectral, and thermogravimetric properties (J. Das & K. Dash, 1985).
Imidazolium-bridged Cyclodextrin Dimers : Research on cyclodextrin dimers bridged by imidazolium has been conducted to explore their catalytic properties in hydrolytic reactions, showcasing their ability to enhance reaction rates and selectivity (M. Luo et al., 2010).
Stability Constants of Metal-Ligand Complexes : Investigation into the formation of metal-ligand complexes with benzimidazole derivatives highlights their importance in coordination chemistry and potential applications in catalysis and material science (P. Tekade et al., 2018).
Antioxidant and Glucosidase Inhibitory Activities : Benzimidazole derivatives containing piperazine or morpholine skeletons have shown significant antioxidant activities and glucosidase inhibitory potential, suggesting their usefulness in addressing oxidative stress-related disorders and diabetes management (M. Özil et al., 2018).
Cyclometallation of Amines and Imines : Research demonstrates the cyclometallation of imines and amines, including morpholine derivatives, with metal complexes, offering insights into the synthesis of novel organometallic compounds with potential applications in catalysis and material science (D. Davies et al., 2003).
Properties
IUPAC Name |
benzyl 2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-17-14-29-20-21(25-23(29)28(17)9-8-27-10-12-34-13-11-27)26(2)24(33)30(22(20)32)15-19(31)35-16-18-6-4-3-5-7-18/h3-7,14H,8-13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWENRJYUULRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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